N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide
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Overview
Description
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an iodophenyl group attached to the thiazole ring, which is further connected to a cyclohexanecarboxamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, where an aryl iodide reacts with a boronic acid derivative in the presence of a palladium catalyst.
Attachment of the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the thiazole derivative with cyclohexanecarboxylic acid or its derivatives under appropriate reaction conditions.
Chemical Reactions Analysis
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits various biological activities, making it a potential candidate for the development of new drugs.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, leading to the modulation of biological processes. The iodophenyl group can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxamide moiety can influence its pharmacokinetic properties .
Comparison with Similar Compounds
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide can be compared with other thiazole derivatives, such as:
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide: This compound has a chlorophenyl group instead of an iodophenyl group, which can affect its biological activity and reactivity.
N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide: The presence of a bromophenyl group can lead to different chemical and biological properties compared to the iodophenyl derivative.
Properties
IUPAC Name |
N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17IN2OS/c17-13-8-6-11(7-9-13)14-10-21-16(18-14)19-15(20)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPXLIGPYETPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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